molecular formula C13H12ClFN4O2 B14913997 [4-(2-Chloro-5-fluoropyrimidin-4-yl)piperazin-1-yl](furan-2-yl)methanone

[4-(2-Chloro-5-fluoropyrimidin-4-yl)piperazin-1-yl](furan-2-yl)methanone

Cat. No.: B14913997
M. Wt: 310.71 g/mol
InChI Key: ZZWWSZWIUTYOEL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, along with a piperazine ring attached to a furoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 1-(2-furoyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups on the pyrimidine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the furoyl and piperazine moieties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the pyrimidine ring is coupled with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the furoyl and piperazine rings.

Scientific Research Applications

2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound finds applications in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2-Chloro-5-fluoropyrimidine
  • 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

Uniqueness

2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, along with the furoyl-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H12ClFN4O2

Molecular Weight

310.71 g/mol

IUPAC Name

[4-(2-chloro-5-fluoropyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C13H12ClFN4O2/c14-13-16-8-9(15)11(17-13)18-3-5-19(6-4-18)12(20)10-2-1-7-21-10/h1-2,7-8H,3-6H2

InChI Key

ZZWWSZWIUTYOEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2F)Cl)C(=O)C3=CC=CO3

Origin of Product

United States

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